Clotrimazole
Overview
Description
Clotrimazole is a broad-spectrum antifungal agent mainly used for the treatment of Candida albicans and other fungal infections . It is a synthetic, azole antimycotic, and is widely used as a topical treatment for various skin conditions . It displays fungistatic antimycotic activity by targeting the biosynthesis of ergosterol, thereby inhibiting fungal growth .
Synthesis Analysis
The synthesis of Clotrimazole involves reacting 2-chlorotriphenylmethylchloride with imidazole in the presence of triethylamine . Another method involves the use of 2-chloro-benzenemethanol, aniline, nitromethane, and cuprous chloride .Molecular Structure Analysis
The molecular formula of Clotrimazole is C22H17ClN2, and its molecular weight is 344.8 g/mol . It contains four aromatic rings bonded to a tetrahedral (sp3 hybridized) carbon atom .Chemical Reactions Analysis
Clotrimazole’s chemical reactions mainly involve its interaction with the fungal cell membrane. It impairs the biosynthesis of ergosterol, a critical component of the fungal cell membrane, by inhibiting the P450 enzyme lanosterol 14-alpha demethylase .Physical And Chemical Properties Analysis
Clotrimazole is a solid at room temperature. It has a molecular weight of 344.84 and a molecular formula of C22H17ClN2 . It is soluble in DMSO .Scientific Research Applications
Targeting TRP Channels in Sensory Neurons
Clotrimazole is known to activate transient receptor potential (TRP) channels such as TRPV1 and TRPA1 in sensory neurons, which are associated with the perception of irritant stimuli. This interaction underlies some of the drug's sensory side effects, like irritation or burning sensations upon topical application (Meseguer et al., 2008).
Inhibition of Cardiac L-type Ca2+ Channels
Research has shown that Clotrimazole inhibits the recombinant human cardiac L-type Ca2+ channel α1C subunit, which may contribute to the abbreviation of action potential duration in cardiac myocytes. This effect is observed without influencing intracellular calcium ion concentrations, suggesting a direct blocking effect on the α1C subunit at therapeutic concentrations (Fearon et al., 2000).
Antiproliferative and Immunomodulatory Effects
Clotrimazole has been explored for its potential in treating diseases beyond fungal infections, such as sickle cell disease and rheumatoid arthritis, by targeting the intermediate-conductance calcium-activated K(+) channel, IKCa1. This research indicates Clotrimazole's broader therapeutic applications and its role in developing novel treatments with fewer side effects (Wulff et al., 2000).
Enhancement of Erythrocyte Lysis
Studies have found that Clotrimazole can enhance the lytic effect of tert-butyl hydroperoxide (t-BHP) on erythrocytes, suggesting a potential application in increasing the efficacy of antitumor therapy. This effect is attributed to the formation of a complex with hemin, which destabilizes the cell membrane more potently than hemin alone (Lisovskaya et al., 2009).
Drug Delivery Systems
Research into alternative formulations for Clotrimazole administration, such as liposomal/niosomal gel delivery systems, has been conducted to provide sustained and controlled release for local therapy. These systems aim to optimize drug stability and antifungal activity while reducing systemic side effects (Ning et al., 2005).
Future Directions
Clotrimazole has become a drug of interest against several other diseases such as sickle cell disease, malaria, and some cancers. It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy. Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .
properties
IUPAC Name |
1-[(2-chlorophenyl)-diphenylmethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPBHJOKIVQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029871 | |
Record name | Clotrimazole | |
Source | EPA DSSTox | |
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Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clotrimazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |
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Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE, Freely soluble in alcohol; soluble in polyethylene glycol 400, Slightly soluble in ether | |
Record name | SID49681654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Clotrimazole | |
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Mechanism of Action |
Clotrimazole acts primarily by damaging the permeability barrier in the cell membrane of fungi. Clotrimazole causes inhibition of ergosterol biosynthesis, an essential constituent of fungal cell membranes. If ergosterol synthesis is either completely or partially inhibited, the cell is no longer able to construct an intact and functional cell membrane,. Because ergosterol directly promotes the growth of fungal cells in a hormone‐like fashion, rapid onset of the above events leads to dose-dependent inhibition of fungal growth. Though decreased ergosterol, due to the inhibition of lanosterol 14-demethylase (also known as _CYP51_) is accepted to be primarily responsible for the antimycotic properties of clotrimazole, this drug also shows other pharmacological effects. These include the inhibition of sarcoplasmic reticulum Ca2+‐ATPase, depletion of intracellular calcium, and blocking of calcium‐dependent potassium channels and voltage‐dependent calcium channels. The action of clotrimazole on these targets accounts for other effects of this drug that are separate from its antimycotic activities., Clotrimazole exerts its antifungal activity by altering cell membrane permeability, apparently by binding with phospholipids in the fungal cell membrane. In contrast to polyene antibiotics (eg, amphotericin B), the action of clotrimazole is less dependent on the sterol content of the cell membrane. As a result of alteration of permeability, the cell membrane is unable to function as a selective barrier, and potassium and other cellular constituents are lost. | |
Record name | Clotrimazole | |
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Product Name |
Clotrimazole | |
Color/Form |
Crystals, White to pale yellow crystalline powder | |
CAS RN |
23593-75-1 | |
Record name | Clotrimazole | |
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Record name | Clotrimazole [USAN:USP:INN:BAN:JAN] | |
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Record name | Clotrimazole | |
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Melting Point |
147-149 °C, 148 °C | |
Record name | Clotrimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00257 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clotrimazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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